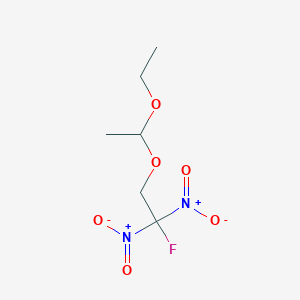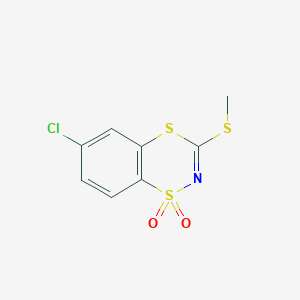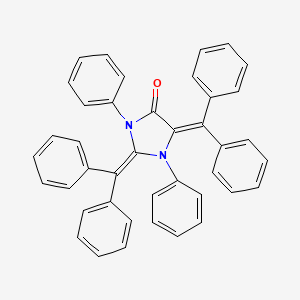
2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its imidazolidinone core, which is substituted with diphenylmethylidene groups, making it a subject of interest for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylmethanone with an imidazolidinone derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylmethanone derivatives, while reduction could produce diphenylmethanol derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one exerts its effects is primarily through its interaction with molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene
- 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
Uniqueness
2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one is unique due to its imidazolidinone core and the presence of diphenylmethylidene groups. This structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
112305-65-4 |
|---|---|
Fórmula molecular |
C41H30N2O |
Peso molecular |
566.7 g/mol |
Nombre IUPAC |
2,5-dibenzhydrylidene-1,3-diphenylimidazolidin-4-one |
InChI |
InChI=1S/C41H30N2O/c44-41-39(37(31-19-7-1-8-20-31)32-21-9-2-10-22-32)42(35-27-15-5-16-28-35)40(43(41)36-29-17-6-18-30-36)38(33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30H |
Clave InChI |
QYEQTNKIJPOVHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C2C(=O)N(C(=C(C3=CC=CC=C3)C4=CC=CC=C4)N2C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


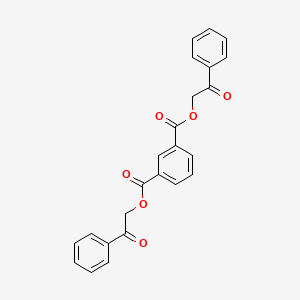
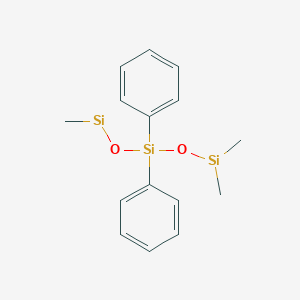
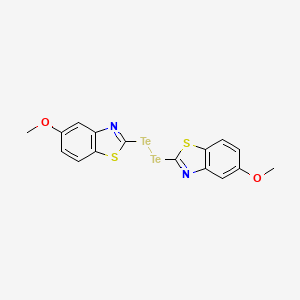

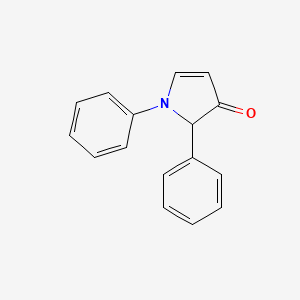
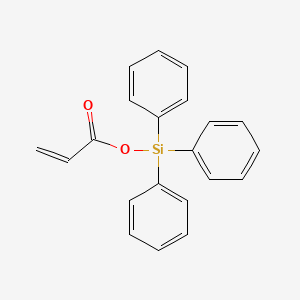
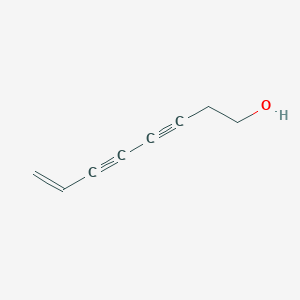
![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)



